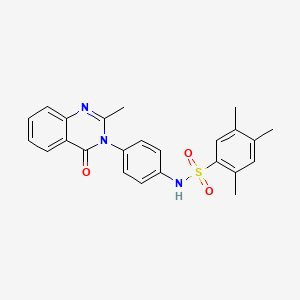![molecular formula C21H27N3O4S B3013998 2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 716373-76-1](/img/structure/B3013998.png)
2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde" is a complex organic molecule that likely features a pyrrole core with various substituents, including a morpholine-4-sulfonyl group and a pyrrolidin-1-yl group attached to a phenyl ring. This structure suggests that the compound could be of interest in the synthesis of heterocyclic compounds, which are prominent in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic scaffolds has been demonstrated using morpholine derivatives as key intermediates. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized through photoinduced one-electron reductive β-activation, leading to stereoselective CC bond formation . Similarly, the synthesis of 2,5-disubstituted pyrroles and pyrrolidines has been achieved by intramolecular cyclization of amino keto sulfones, which could be related to the synthesis pathway of the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom. The presence of a morpholine-4-sulfonyl group would introduce a sulfonamide linkage, which is known for its bioactive properties. The pyrrolidin-1-yl group would add another nitrogen-containing ring to the structure, potentially affecting the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. Pyrrole rings can undergo electrophilic substitution reactions, while the morpholine and pyrrolidinyl groups could participate in nucleophilic reactions or serve as ligands in coordination chemistry. The aldehyde group would be reactive towards nucleophiles, allowing for further functionalization or condensation reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can infer that the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) and the aldehyde group would influence its solubility, boiling and melting points, and stability. The compound's chiral centers, as seen in related compounds , could also affect its optical properties and interactions with chiral environments, which is crucial in drug design and synthesis.
Scientific Research Applications
Antitubercular and Antifungal Activity
2,5-Dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde, as a derivative of imidazo[2,1-b][1,3,4]thiadiazole, has shown promising antitubercular and antifungal activities. Studies have demonstrated the effectiveness of similar compounds in combating tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Synthesis of Pharmacologically Relevant Derivatives
The compound forms a crucial base for synthesizing various pharmacologically interesting derivatives. By employing different amines such as pyrrolidine and morpholine, a range of 1H-1-pyrrolylcarboxamides with potential pharmacological activities can be synthesized (Bijev, Prodanova, & Nankov, 2003).
Molecular Rearrangements
The compound's structural isomers are known to undergo molecular rearrangements under certain conditions, proving crucial for understanding and developing new synthetic pathways for heterocyclic compounds (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Antibacterial and Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. This includes activities against pathogens like Staphylococcus aureus and Escherichia coli, highlighting its potential in antimicrobial drug development (Kocabalkanli, Ateş, & Ötük, 2001).
Antioxidant Evaluation
Certain pyrazolopyridine derivatives synthesized using this compound have displayed notable antioxidant properties. These findings are crucial for the development of new antioxidant agents (Gouda, 2012).
Sulfenylation in Heterocyclic Synthesis
The compound is involved in the sulfenylation of pyrroles and indoles, a key process in the synthesis of various heterocyclic compounds, which are important in pharmaceutical development (Gilow, Brown, Copeland, & Kelly, 1991).
properties
IUPAC Name |
2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-13-18(15-25)17(2)24(16)21-14-19(5-6-20(21)22-7-3-4-8-22)29(26,27)23-9-11-28-12-10-23/h5-6,13-15H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYLNCLTVAQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCC4)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)
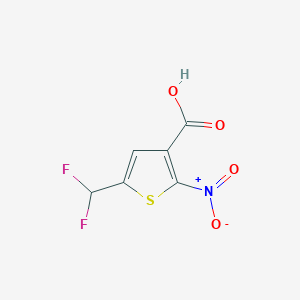
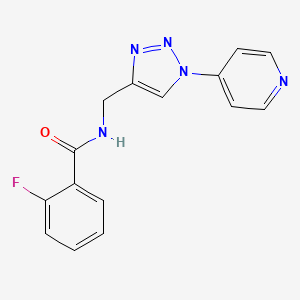
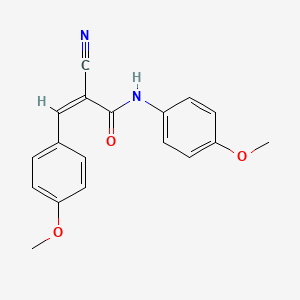
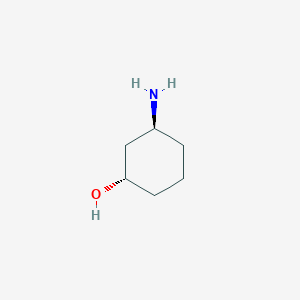
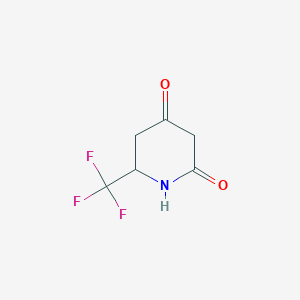
![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
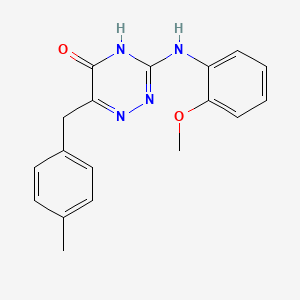
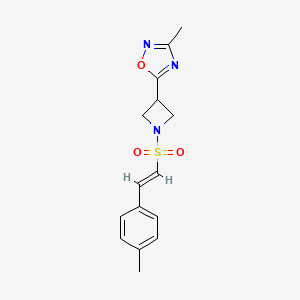
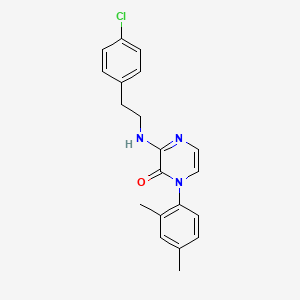
![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)
